Computed Physicochemical Properties: Distinct clogP and PSA Versus Methyl-Substituted Analogues
Computational property predictions reveal that the target compound (CAS 850935-86-3) exhibits a lower clogP and higher topological polar surface area compared to its 2-methylpiperidine analogue (CAS 850935-88-5, WAY-326687). Specifically, the target compound shows clogP ≈ 2.48 and TPSA ≈ 110.11 Ų [1], while its methyl-substituted congener is predicted to have higher lipophilicity. These differences directly influence solubility and membrane permeability, with the target compound expected to demonstrate enhanced aqueous solubility based on its lower clogP and reduced molecular weight (376.43 vs. 390.46 g/mol) [1]. This physical-chemical divergence translates to differential behavior in biological assays, where solubility and non-specific binding can significantly impact apparent potency.
| Evidence Dimension | clogP / Topological Polar Surface Area / Molecular Weight |
|---|---|
| Target Compound Data | clogP ≈ 2.48; TPSA ≈ 110.11 Ų; MW = 376.43 g/mol |
| Comparator Or Baseline | 2-Methylpiperidine analog (CAS 850935-88-5): MW = 390.46 g/mol; predicted higher clogP |
| Quantified Difference | ΔMW ≈ 14 g/mol (absence of methyl group); lower clogP and higher TPSA indicate better aqueous solubility potential |
| Conditions | In silico prediction (Lipinski parameter calculations); no specific assay or model system |
Why This Matters
Lower clogP and higher TPSA predict improved aqueous solubility, which is critical for achieving reliable concentration-response relationships in biochemical and cell-based assays, directly impacting experimental reproducibility and procurement decision-making.
- [1] DrugBank / PubChem / ChEBI calculated properties for N-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-4-(piperidine-1-sulfonyl)benzamide and related analogues. View Source
